cis-2-Hexen-1-ol (CAS: 928-94-9) is an unsaturated aliphatic alcohol widely utilized as a stereospecific building block in organic synthesis and a high-value green-note compound in the flavor and fragrance industry [1]. Characterized by a six-carbon chain with a cis-double bond at the C2 position, it possesses a distinct physicochemical profile, including a density of 0.847 g/mL at 25 °C and a boiling point of 156-157 °C . In procurement contexts, it is primarily sourced for its unique reactivity in stereocontrolled syntheses—such as cyclopropanation and lactonization—and its specific sensory characteristics, which provide vegetative and brandy-like nuances that cannot be replicated by its more common positional or geometric isomers.
Substituting cis-2-hexen-1-ol with its geometric isomer (trans-2-hexen-1-ol) or its positional isomer (cis-3-hexen-1-ol) frequently leads to process failures or off-target product profiles. In chemical synthesis, the cis-configuration at the C2 position is critical for spatial alignment during intramolecular reactions; for instance, transition-metal-catalyzed lactonizations suffer severe yield drops when the trans-isomer is used [1]. In analytical and sensory applications, the position of the double bond fundamentally alters ionization behavior in mass spectrometry [2] and shifts the olfactory profile from the desired wine/brandy and vegetative notes to generic 'cut grass' (cis-3-hexen-1-ol) or astringent (trans-2-hexen-1-ol) notes, making them non-interchangeable for precise formulation or targeted precursor work.
In the synthesis of lactones via intramolecular esterification using carbon monoxide and a metal catalyst, the geometric configuration of the allylic alcohol is a primary determinant of yield. Experimental data demonstrates that utilizing cis-2-hexen-1-ol as the precursor results in a 63% yield of the corresponding lactone [1]. In direct comparison, substituting with trans-2-hexen-1-ol under identical mild temperature and pressure conditions drastically reduces the yield to 25%[1].
| Evidence Dimension | Lactone synthesis yield |
| Target Compound Data | 63% yield (cis-2-hexen-1-ol) |
| Comparator Or Baseline | 25% yield (trans-2-hexen-1-ol) |
| Quantified Difference | 2.5-fold higher yield for the cis-isomer |
| Conditions | Transition-metal catalyzed intramolecular esterification with CO |
For industrial and laboratory-scale lactone production, procuring the cis-isomer is essential to maintain economic viability and high target-molecule throughput.
Differentiating hexenol isomers in real-time volatile organic compound (VOC) monitoring requires distinct mass spectrometry fragmentation pathways. During Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) at low E/N values (< 140 Td), cis-2-hexen-1-ol exhibits a characteristic product ion peak at m/z 99, with the complete absence of the protonated parent ion at m/z 101 [1]. In contrast, the positional isomer cis-3-hexen-1-ol retains the MH+ ion at m/z 101 and fails to produce the m/z 99 product ion [1].
| Evidence Dimension | PTR-TOF-MS fragmentation at < 140 Td |
| Target Compound Data | Produces m/z 99 product ion; m/z 101 absent |
| Comparator Or Baseline | cis-3-hexen-1-ol (Retains m/z 101; m/z 99 absent) |
| Quantified Difference | Binary presence/absence of m/z 99 vs m/z 101 ions |
| Conditions | PTR-TOF-MS soft ionization at 1 mbar reaction chamber pressure |
Allows analytical chemists to definitively identify and quantify C2-hexenols versus C3-hexenols in complex mixtures without requiring lengthy chromatographic pre-separation.
The synthesis of high-value flavor esters from cis-2-hexen-1-ol can be efficiently conducted in environmentally friendly, inverse microemulsion systems. When reacted with acetic acid at a 2:1 molar ratio in a 50 mmol/L dodecylbenzenesulfonic acid (DBSA) inverse microemulsion, cis-2-hexen-1-ol achieves an 86% conversion rate to cis-2-hexenyl acetate within 4 hours at a mild 42 °C [1]. This demonstrates excellent processability and mass transfer characteristics for the compound in biphasic or surfactant-driven synthetic environments.
| Evidence Dimension | Esterification conversion rate |
| Target Compound Data | 86% conversion to ester |
| Comparator Or Baseline | Standard biphasic esterification (typically requires strong acid catalysts and higher heat) |
| Quantified Difference | 86% yield at mild 42 °C without strong corrosive acids |
| Conditions | DBSA inverse microemulsion, pH 7.4, 42 °C, 4 hours |
Validates the compound's suitability for low-energy, green-chemistry ester manufacturing processes, reducing reliance on harsh traditional acid catalysts.
In the flavor and fragrance industry, C6 alcohols are critical for 'green' notes, but their specific positional and geometric isomerism dictates their exact utility. While cis-3-hexen-1-ol is the standard for a generic 'fresh cut grass' aroma, cis-2-hexen-1-ol provides a highly specific fresh vegetative profile with distinct green bean, witch hazel, and brandy/fusel nuances[1]. Furthermore, it avoids the astringent and bitter notes associated with trans-2-hexen-1-ol, making it the required procurement choice for sophisticated wine, tomato, and berry flavor reconstructions [1].
| Evidence Dimension | Olfactory profile and sensory notes |
| Target Compound Data | Vegetative, green bean, brandy/fusel nuances |
| Comparator Or Baseline | cis-3-hexen-1-ol (cut grass) and trans-2-hexen-1-ol (astringent/bitter) |
| Quantified Difference | Qualitative shift from generic grass/astringent to complex wine/vegetative notes |
| Conditions | Sensory evaluation in flavor/fragrance formulation |
Buyers formulating premium food additives or fine fragrances must procure the cis-2 isomer to achieve specific wine-like or tomato-vine notes that standard leaf alcohol cannot provide.
Due to its favorable spatial geometry, cis-2-hexen-1-ol is the optimal precursor for synthesizing specific lactones, allowing for highly efficient intramolecular esterification with yields more than double those of its trans-isomer counterpart [1].
The compound serves as a critical analytical standard in PTR-TOF-MS applications to calibrate and differentiate between C2 and C3 hexenol isomers in agricultural emissions, food quality testing, and environmental monitoring [2].
It is highly suitable for use in low-temperature, microemulsion-based esterification processes to produce cis-2-hexenyl acetate, a valuable flavor compound, achieving high conversion rates without the need for corrosive acid catalysts [3].
Procured specifically for formulating complex vegetative (tomato, green bean) and alcoholic (brandy, wine) flavor profiles where the generic 'cut grass' scent of cis-3-hexen-1-ol or the astringency of trans-2-hexen-1-ol would compromise the final product [4].
Flammable;Irritant